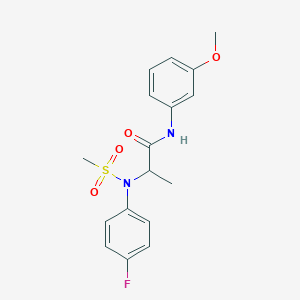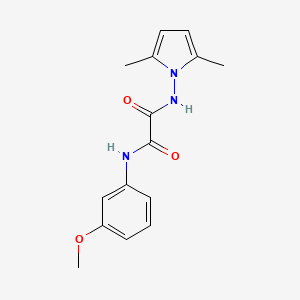
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide
説明
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide, also known as DMPEA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DMPEA belongs to the class of pyrrole-based compounds, which are known for their diverse biological activities and pharmacological properties.
作用機序
The exact mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain, including GABA, glutamate, and serotonin. This compound has been shown to enhance the activity of GABA receptors, which are known to play a key role in regulating anxiety and seizure activity. In addition, this compound has also been found to inhibit the reuptake of serotonin, a neurotransmitter that is involved in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in animal models and in vitro studies. For example, this compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use as an anti-inflammatory agent. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide in lab experiments is its potent pharmacological activity, which allows for the detection of even small changes in biological systems. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions that could be explored in the study of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties and reduced toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, the potential applications of this compound in other fields, such as agriculture and environmental science, could also be explored.
科学的研究の応用
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been found to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of novel painkillers. In addition, this compound has also been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, indicating its potential use in the treatment of neurological disorders.
特性
IUPAC Name |
N'-(2,5-dimethylpyrrol-1-yl)-N-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-8-11(2)18(10)17-15(20)14(19)16-12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBLHZCXBFNDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NC2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (4-{[(1-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4392765.png)
![4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4392778.png)
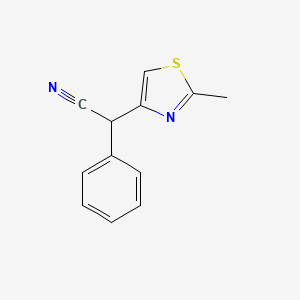
![3-bromo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392793.png)
![2-(ethylthio)-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4392800.png)
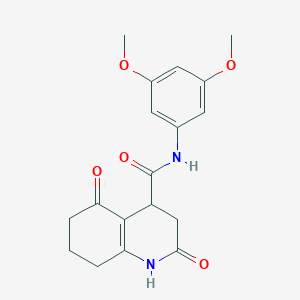
![N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4392813.png)
![ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate](/img/structure/B4392821.png)
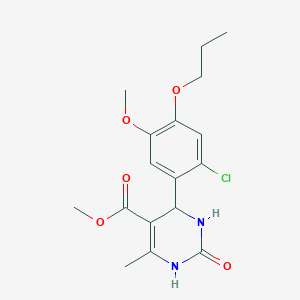

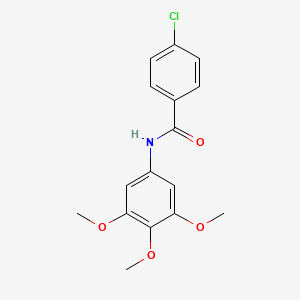
![ethyl ({2-[(tert-butylamino)carbonyl]phenyl}amino)(oxo)acetate](/img/structure/B4392843.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B4392849.png)
